JA2-3 (NSC29192)?

Description

Overview of Poly(ADP-ribose)ylation (PARylation) and DePARylation Processes

PARylation is a reversible post-translational modification where ADP-ribose units are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to acceptor proteins. researchgate.netelifesciences.org This process can result in the formation of long, branched chains of PAR. researchgate.net The reverse process, termed dePARylation, is primarily carried out by PARG, which hydrolyzes the bonds linking the ADP-ribose units, effectively dismantling the PAR chains. frontiersin.orgnih.gov

The tight regulation of PAR levels is essential for maintaining cellular equilibrium. PARylation is involved in a wide array of cellular processes beyond DNA repair, including the modulation of chromatin structure, transcription, and cell death pathways. frontiersin.orgmdpi.com The dynamic nature of PARylation allows for rapid cellular responses to various stimuli.

The PARP family of enzymes, particularly PARP-1 and PARP-2, are the primary "writers" of the PAR code. researchgate.net In response to cellular stress, such as DNA single-strand breaks, PARP enzymes are activated and utilize NAD+ to synthesize PAR chains on themselves and other target proteins. wikipedia.org This synthesis can be extensive, creating a signaling platform for the recruitment of other proteins. nih.gov

PARG is the principal "eraser" of PARylation, responsible for the catabolism of PAR chains. nih.govresearchgate.net It functions as both an endo- and exoglycosidase, breaking down the polymer into smaller PAR chains and ultimately to free ADP-ribose. frontiersin.orgmdpi.com This action is critical for recycling PARP enzymes and terminating the PAR-dependent signaling cascade. researchgate.net

PARP Enzymes and PAR Synthesis

Significance of PARylation Homeostasis in Cellular Functions

The equilibrium between PAR synthesis and degradation is paramount for normal cellular function. Disruptions in this balance can have profound consequences, impacting genomic stability and gene expression.

PARylation plays a pivotal role in the DNA Damage Response (DDR). encyclopedia.pubnih.gov Upon DNA damage, PARP enzymes are rapidly activated, leading to the synthesis of PAR chains at the site of the lesion. mdpi.comnih.gov These PAR chains act as a scaffold, recruiting a multitude of DNA repair factors to the damaged site, thereby facilitating the repair process and maintaining genomic integrity. nih.govencyclopedia.pub PARG's role in degrading these chains is equally important, ensuring a transient and localized signal. elifesciences.org The compound JA2-3 (NSC29192) has been identified as a potent, dose-dependent inhibitor of PARG. nih.govhoelzel-biotech.com Studies have shown that inhibition of PARG by small molecules can lead to the persistence of PAR chains and sensitize cells to DNA damaging agents. nih.govacs.org

| Research Finding | Significance |

| JA2-3 (NSC29192) is a potent inhibitor of PARG. nih.govhoelzel-biotech.com | This provides a chemical tool to study the biological consequences of PARG inhibition. |

| PARG inhibition leads to the accumulation of PAR chains. acs.org | Demonstrates the direct enzymatic consequence of inhibiting PARG. |

| Inhibition of PARG sensitizes cells to DNA damaging agents. nih.gov | Highlights the crucial role of PARG in the DNA damage response. |

| PARG inhibition can lead to replication fork stalling. nih.gov | Suggests a role for PARG in DNA replication and a potential mechanism for the cytotoxic effects of its inhibition. |

Beyond its role in DNA repair, PARylation is a key regulator of chromatin structure and gene expression. sci-hub.seplos.org The addition of negatively charged PAR chains to histones and other chromatin-associated proteins can lead to chromatin decondensation, making the DNA more accessible for transcription. nih.govnih.gov PARP-1 can influence gene expression by modulating the activity of transcription factors and chromatin remodeling complexes. acs.orgmdpi.com PARG's activity is essential for reversing these modifications and restoring chromatin to its basal state. The interplay between PARP1 and DNA methylation patterns also suggests a role for PARylation in epigenetic regulation. plos.org

| Regulatory Mechanism | Effect of PARylation |

| Chromatin Structure | PARylation of histones leads to chromatin relaxation. nih.govnih.gov |

| Transcription Factors | PARylation can modulate the DNA binding and activity of various transcription factors. acs.org |

| Chromatin Remodelers | PARP1 can recruit and regulate the activity of chromatin remodeling enzymes. sci-hub.se |

| Gene Expression | PARylation can lead to both transcriptional activation and repression, depending on the context. plos.orgmdpi.com |

Cell Cycle Progression and Replication Dynamics

The role of PARG extends to the intricate processes of cell cycle progression and DNA replication. anr.fr The enzyme is involved in regulating the restart of stalled replication forks, a critical step for the faithful duplication of the genome. pnas.orgideayabio.com Inhibition or depletion of PARG can lead to an accumulation of perturbed replication intermediates and has been shown to slow the progression of replication forks. frontiersin.orgnih.gov This disruption in replication dynamics can cause cells to stall in the S and G2 phases of the cell cycle. nih.gov

Studies have demonstrated that PARG is recruited to replication foci during the S-phase and interacts with the proliferating cell nuclear antigen (PCNA), a key component of the DNA replication machinery. oup.comresearchgate.net This interaction suggests a direct role for PARG in managing replication stress. pnas.org In the absence of proper PARG function, the over-accumulation of PAR chains at replication forks can hinder their progression and restart, ultimately leading to replication catastrophe and cell death. pnas.orgideayabio.com Furthermore, PARG-depleted cells exhibit mitotic defects, including issues with centrosome integrity and chromosome segregation. frontiersin.org

Rationale for PARG Inhibition in Research

The critical functions of PARG in DNA repair and cell cycle control have made it an attractive target for scientific investigation, particularly in the context of cancer research. The rationale for inhibiting PARG stems from the hypothesis that disrupting the PARylation cycle can selectively kill cancer cells, which are often more reliant on DNA damage response pathways for survival due to their inherent genomic instability. patsnap.com

Therapeutic Hypothesis Underlying PARG Modulation

The central therapeutic hypothesis for PARG inhibition is that by preventing the removal of PAR chains, cancer cells will accumulate excessive DNA damage and experience catastrophic replication stress, leading to cell death. patsnap.comideayabio.comopentargets.orgplengegen.com This concept is a form of synthetic lethality, where the inhibition of PARG is particularly effective in cells that have pre-existing defects in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. oup.comideayabio.com

The accumulation of PAR chains due to PARG inhibition is thought to have several detrimental effects on cancer cells. It can lead to the "trapping" of PARP enzymes on DNA, further obstructing DNA repair and replication processes. elifesciences.org Moreover, the persistent PARylation can interfere with the proper functioning of various proteins involved in DNA metabolism. acs.org This strategy offers a potential therapeutic window, as normal cells with intact DNA repair mechanisms may be less susceptible to the effects of PARG inhibition. patsnap.com

Historical Context of PARG Inhibitor Development

The development of PARG inhibitors has progressed significantly over the years, moving from initial, less specific compounds to more potent and selective small molecules. Early research utilized compounds like gallotannin, a naturally occurring polyphenol, which had limitations in terms of specificity. frontiersin.orgideayabio.com

A significant advancement came with the discovery and characterization of more specific and cell-permeable PARG inhibitors. These include quinazolinedione-based compounds like PDD00017273, naphthalen-type inhibitors such as COH34, and thioxanthine/methylxanthine derivatives. frontiersin.orgideayabio.com The development of these more advanced tool compounds has been instrumental in elucidating the detailed cellular consequences of PARG inhibition and has paved the way for its exploration as a potential therapeutic strategy. ideayabio.comacs.org

Introduction to JA2-3 (NSC29192) as a Research Probe

Among the various PARG inhibitors developed for research purposes is the chemical compound JA2-3, also known as NSC29192. hoelzel-biotech.comgoogle.comresearchgate.net JA2-3 belongs to the thio-xanthine/methylxanthine class of PARG inhibitors. google.comresearchgate.net

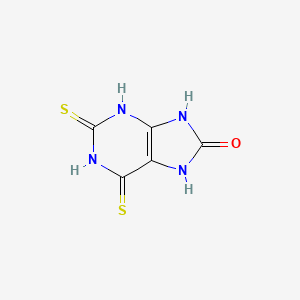

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQYJXVHBQVRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=S)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390558 | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-93-1 | |

| Record name | NSC38716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC29192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Chemical Characterization of Ja2 3 Nsc29192

High-Throughput Screening (HTS) Methodologies for PARG Inhibitor Identification

High-throughput screening (HTS) is a foundational process in modern drug discovery that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This approach was instrumental in identifying initial leads for PARG inhibitors.

Screening Library Composition and Selection Criteria

The search for novel PARG inhibitors began with the screening of a curated collection of compounds. nih.gov The library chosen for the initial screen was the National Cancer Institute (NCI) Diversity Set II. nih.gov This library was selected for its structural diversity, containing a wide array of chemical scaffolds.

| Screening Library | Number of Compounds |

| NCI Diversity Set II | 1,990 |

Assay Platforms for Initial Hit Identification (e.g., TR-FRET assays)

To enable the screening of thousands of compounds, a robust and sensitive assay platform was required. nih.gov A kinetic high-throughput screen was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.govgoogle.com TR-FRET is a widely used technology in drug discovery due to its sensitivity and reduced background interference. bellbrooklabs.com The assay for PARG activity demonstrated high reproducibility, reflected by a Z-factor between 0.6 and 0.8, which is indicative of a reliable and high-quality HTS assay. nih.govgoogle.comnih.gov

The screening was conducted at two different PARG concentrations (12.5 nM and 25 nM). nih.govresearchgate.net This dual-concentration approach was designed to distinguish between potent inhibitors, which would be effective at both enzyme concentrations, and weaker inhibitors that would only show activity at the lower concentration. nih.govresearchgate.net

Identification of the JA2 Chemotype as a Lead Series

Following the initial HTS campaign, the identified "hits" underwent further evaluation to confirm their activity and to select the most promising chemical series for further development.

Initial Hit Validation and Confirmation

Hits identified from the primary TR-FRET screen were subjected to secondary assays for validation. A gel-based PARG activity assay was used to quantitatively analyze the dose-dependent inhibition of the compounds. nih.govresearchgate.net This orthogonal testing method confirmed the inhibitory activity of the initial hits and provided further confidence in their mechanism of action. researchgate.net The results from the gel-based assay were in good agreement with the data obtained from the TR-FRET screen. researchgate.net

Classification of JA2-3 (NSC29192) within the Thio-xanthine/Methylxanthine Scaffold

Among the five distinct chemical structures, or chemotypes, identified from the HTS, the JA2 series, which includes JA2-3 (NSC29192), was selected as the lead pharmacophore for optimization. nih.govgoogle.comresearchgate.net This series belongs to the thio-xanthine/methylxanthine class of compounds. nih.govresearchgate.net The selection of this scaffold was based on several key factors: its structural similarity to adenine (B156593), its demonstrated potency in vitro, and its favorable drug-like properties. nih.govresearchgate.netbellbrooklabs.com Furthermore, xanthine-based compounds are known for good bioavailability, as exemplified by common substances like caffeine (B1668208) and theophylline, and the core chemical structure is synthetically tractable, allowing for the creation of numerous analogs for further study. nih.gov

Three representative hits from this series, JA2-3 (NSC29192), JA2-4 (NSC99657), and JA2-5 (NSC99667), were found to be among the most potent dose-dependent inhibitors of PARG, with IC₅₀ values in the sub-micromolar range. nih.govgoogle.comresearchgate.net

| Compound | NSC Number | PARG Inhibition IC₅₀ (µM) |

| JA2-3 | NSC29192 | 0.1 - 1.0 |

| JA2-4 | NSC99657 | 0.1 - 1.0 |

| JA2-5 | NSC99667 | 0.1 - 1.0 |

Structure-Activity Relationship (SAR) Studies of JA2-3 Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound by systematically modifying its chemical structure to improve potency, selectivity, and other pharmacological properties. kcl.ac.uknih.gov For the JA2 series, SAR studies revealed that the specific placement of substituents on the methylxanthine core is critical for how the inhibitor binds to PARG. researchgate.net Crystal structures of human PARG bound to JA2 analogs, such as JA2-4, showed that these inhibitors occupy the adenine-binding pocket of the enzyme. nih.govresearchgate.net The binding is stabilized by specific interactions, including hydrogen bonds. nih.govresearchgate.net For instance, the 2'-carbonyl oxygen of JA2-4 forms a hydrogen bond with the main chain of an amino acid (Ile726) in the PARG active site, an interaction not observed with known substrates. nih.govresearchgate.net This detailed structural understanding supports a competitive inhibition mechanism for the JA2 series and provides a rational basis for the design of more potent and specific PARG inhibitors. nih.govresearchgate.net

Exploration of Substituent Effects on Inhibitory Potency and Selectivity

While detailed structure-activity relationship (SAR) studies have been more extensively reported for the closely related analog JA2-4, the findings provide critical insights into the substituent effects relevant to the JA2 series, including JA2-3. nih.gov The core thio-xanthine/methylxanthine structure is a primary determinant of activity.

Analysis of analogs within the broader JA2 series has revealed the significant impact of specific functional groups on inhibitory potency. A key finding is the importance of the 6'-thiocarbonyl group for potent inhibition. nih.govresearchgate.net When this group was substituted with a carbonyl, a more than 50-fold decrease in potency was observed in an analog series. nih.gov This suggests that the sulfur atom in the thiocarbonyl group, as present in JA2-3, is crucial for a strong interaction with the PARG enzyme.

Furthermore, modifications to the terminal substituent have been shown to modulate activity. For example, replacing the pyrrole (B145914) group found in JA2-4 with a terminal morpholine (B109124) in the analog JA2131 resulted in improved activity. nih.gov This enhancement is thought to stem from a polar interaction mediated by the 1'-oxygen of the morpholine. nih.govgoogle.com Although JA2-3 itself was not the direct subject of these specific analog syntheses, the data underscores the sensitivity of the inhibitor's potency to changes in its peripheral chemical groups.

| Compound | Core Structure | Key Substituent | Relative Potency |

| JA2-3 (NSC29192) | Thio-xanthine/methylxanthine | Thiocarbonyl | Potent (IC50: 0.1-1.0 μM) |

| JA2120 | Xanthine (B1682287)/methylxanthine | Carbonyl | >50-fold less potent than thiocarbonyl analog |

| JA2131 | Thio-xanthine/methylxanthine | Terminal Morpholine | Improved potency over pyrrole-containing analog |

Identification of Key Pharmacophoric Elements

The key pharmacophoric elements of JA2-3 and the broader JA2 series are centered on the methylxanthine core, which mimics the adenine moiety of ADP-ribose, the natural substrate of PARG. nih.govgoogle.com This allows the inhibitor to occupy the same binding site as adenine within the PARG catalytic domain. nih.gov

Crystallographic studies of related JA2 analogs bound to hPARG have elucidated the critical interactions that define the pharmacophore:

The Methylxanthine Core : This fused 5- and 6-membered ring system forms extensive interactions within the adenine-binding pocket of PARG. researchgate.net

The 6'-Thiocarbonyl Group : As mentioned, this group is a potent driver of inhibitory activity. It establishes a direct interaction with the hPARG enzyme, contributing significantly to the inhibitor's potency. nih.govresearchgate.net

Inducible Complementarity with the "Tyr Clasp" : The binding of the JA2 series inhibitors, including by extension JA2-3, induces a conformational change in a flexible region of the PARG active site known as the "Tyr clasp." Specifically, the side chain of residue Tyr795 rotates, and Arg671 is rearranged. researchgate.net This structural flexibility in the enzyme creates space to accommodate the inhibitor and facilitates interactions that contribute to its potent inhibitory effect. researchgate.net

Rational Design and Optimization Strategies

The insights gained from the initial screening and subsequent structural studies have informed rational design and optimization strategies for the JA2 chemotype. The goal of these strategies is to enhance potency, selectivity, and drug-like properties.

The identification of the thio-xanthine/methylxanthine scaffold as a potent and bioavailable starting point was the first step. nih.gov Structure-based design, leveraging high-resolution crystal structures of inhibitors bound to hPARG, has been a key strategy. nih.gov For instance, the understanding that the 6'-thiocarbonyl group is crucial for potency directs synthetic efforts to retain this feature. nih.gov

Furthermore, the exploration of different substituents at the terminal position, as seen in the comparison of JA2-4 and JA2131, demonstrates a clear path for optimization. nih.gov By making targeted modifications to this part of the molecule, it is possible to introduce new polar interactions that enhance binding affinity. nih.govgoogle.com The flexible nature of the "Tyr clasp" in the PARG active site suggests that inhibitors can be designed to exploit this inducible fit, potentially leading to even greater potency and selectivity. researchgate.net These strategies, while demonstrated on close analogs, lay the groundwork for any future optimization of JA2-3 itself.

Molecular Mechanisms of Parg Inhibition by Ja2 3 Nsc29192

Enzymatic Inhibition Profile of JA2-3 (NSC29192)

The JA2 series of compounds, which includes JA2-3, were identified through high-throughput screening as potent, dose-dependent inhibitors of PARG activity. nih.gov Quantitative analysis using gel-based PARG activity assays confirmed that representative hits from this chemotype, such as JA2-3, exhibit potent PARG inhibition with IC₅₀ values in the sub-micromolar range. nih.govgoogle.com

| Compound | Chemotype | PARG Inhibition IC₅₀ (µM) |

| JA2-3 (NSC29192) | Thio-xanthine/methylxanthine | 0.1 - 1.0 nih.gov |

| JA2-4 (NSC99657) | Thio-xanthine/methylxanthine | ~0.9 nih.govresearchgate.net |

| JA2-5 (NSC99667) | Thio-xanthine/methylxanthine | 0.1 - 1.0 nih.gov |

This table presents the inhibitory potency of JA2-3 and its close analogs against PARG.

The inhibitory action of the JA2 series against PARG is characterized as competitive. nih.govrcsb.org This mechanism is supported by structural data showing that these inhibitors bind directly to the enzyme's active site. nih.gov The xanthine (B1682287)/methylxanthine core of these compounds is structurally analogous to the adenine (B156593) base of ADP-ribose (ADPR), which is the natural substrate and product of PARG. nih.gov This structural similarity allows the inhibitor to occupy the same binding site as the adenosine (B11128) moiety of the substrate, effectively competing with it and blocking the enzyme's catalytic function. researchgate.netresearchgate.net Structural comparisons between PARG bound to an inhibitor like JA2-4 and PARG bound to the substrate analog ADP-HPD confirm that the inhibitor's methylxanthine core occupies the adenosine-binding pocket. google.comresearchgate.netresearchgate.net

The JA2 series of inhibitors demonstrates selectivity for PARG. nih.gov This specificity is attributed to interactions with a "PARG-specific tyrosine clasp and arginine switch," a structural feature not conserved in other enzymes. nih.govrcsb.org For instance, an optimized analog, JA2131, was shown to selectively inhibit PARG activity without affecting the activation of PARP1, a key enzyme in the poly(ADP-ribose)ylation pathway, at concentrations up to 100 μM. nih.gov While PARG is the primary enzyme for hydrolyzing poly(ADP-ribose) chains, other enzymes such as ADP-ribosylhydrolase 3 (ARH3) are involved in processing ADP-ribosylation. researchgate.net However, the unique, inducible complementarity between the JA2-series inhibitors and the PARG active site provides the basis for their selective action. nih.govrcsb.org

Competitive Inhibition Characteristics

Structural Biology Insights into PARG-JA2-3 Interactions

To elucidate the molecular basis of inhibition, X-ray crystallography studies were conducted on the catalytic domain of human PARG (hPARG) in complex with analogs of JA2-3, such as JA2-4. nih.govresearchgate.net These studies revealed detailed, atomic-level insights into how these compounds engage the enzyme.

High-resolution crystal structures, such as the 1.7 Å resolution structure of hPARG bound to JA2-4, were obtained by soaking the inhibitor compounds into pre-formed hPARG crystals. nih.govresearchgate.net These studies identified a single inhibitor molecule definitively positioned within the enzyme's adenine-binding pocket. nih.govresearchgate.net The crystal packing of hPARG proved more suitable for these binding studies compared to PARG from other species like rats or mice. nih.govresearchgate.net The resulting electron density maps clearly show extensive, site-specific interactions between the inhibitor and the enzyme, which account for its potent inhibitory activity. nih.govresearchgate.net

Crystallographic data confirm that JA2-series inhibitors bind to the adenine-binding pocket of hPARG. nih.govresearchgate.netresearchgate.net The methylxanthine head of the inhibitor occupies the same space as the adenosine part of the natural substrate. nih.gov The binding is stabilized by specific interactions:

The 2´-carbonyl oxygen of the inhibitor forms a hydrogen bond with the main chain amide of Ile726. nih.govresearchgate.net

The 6´-thiocarbonyl group, a key feature for potency, makes a direct van der Waals contact with the main chain amide of Asn869. researchgate.net

These interactions anchor the inhibitor firmly within the active site, physically blocking substrate access. researchgate.net

The binding of JA2-series inhibitors induces significant and previously unobserved conformational changes in hPARG, primarily involving a flexible loop known as the "Tyr clasp." nih.govresearchgate.netresearchgate.net

Tyrosine 795 (Tyr795): In the unbound enzyme, the side chain of Tyr795 obstructs the adenine-binding pocket. researchgate.netresearchgate.net To accommodate the inhibitor, the Tyr795 side chain undergoes a dramatic rotation of approximately 90 degrees, flipping it out of the pocket. researchgate.netresearchgate.net This movement is crucial for creating the space needed for the inhibitor to bind and pushes on the tip of the Tyr clasp, displacing it. researchgate.net

Arginine 671 (Arg671): The binding event triggers a large-scale movement of the Arg671 side chain, which swings approximately 9 Å toward the newly positioned Tyr clasp. nih.govresearchgate.netresearchgate.net In its new position, Arg671 forms an electrostatic interaction with the side chain of Glutamate 797 (Glu797) and a hydrogen bond with the main chain of Alanine 750. nih.govresearchgate.net This pivoting motion of Arg671 functions as a "switch," effectively locking the Tyr clasp into its inhibitor-bound conformation and stabilizing the enzyme-inhibitor complex. nih.govresearchgate.net

This induced-fit mechanism, involving the dynamic rearrangement of Tyr795 and Arg671, is a key determinant of the high affinity and specificity of the JA2-series inhibitors for PARG. researchgate.netnih.gov

| Residue | Role in Inhibition | Conformational Change |

| Tyr795 | Obstructs binding pocket in native state; moves to accommodate inhibitor. | Flips ~90° out of the adenine-binding pocket upon inhibitor binding. researchgate.netresearchgate.net |

| Arg671 | Acts as a "switch" to lock the inhibitor-bound conformation. | Swings ~9 Å to form new electrostatic and hydrogen bonds, stabilizing the Tyr clasp. nih.govresearchgate.netresearchgate.net |

| Ile726 | Forms a hydrogen bond with the inhibitor. | Main chain amide H-bonds with the inhibitor's 2'-carbonyl oxygen. nih.govresearchgate.net |

| Asn869 | Forms a van der Waals contact with the inhibitor. | Main chain amide interacts directly with the inhibitor's 6'-thiocarbonyl group. researchgate.netresearchgate.net |

This table summarizes the key amino acid interactions and conformational changes within hPARG upon binding of a JA2-series inhibitor.

Identification of the Adenine-Binding Pocket Engagement

Molecular Modeling and Computational Analysis of Binding

The inhibition of Poly(ADP-ribose) glycohydrolase (PARG) by the thio-xanthine/methylxanthine derivative JA2-3 (NSC29192) has been primarily understood through experimental methods, particularly the crystallographic analysis of its potent analog, JA2-4. While specific computational docking and molecular dynamics simulation studies for JA2-3 are not extensively detailed in published research, the high degree of structural similarity within the JA2 series allows for the extrapolation of binding mechanisms based on the comprehensive analysis of JA2-4. nih.gov Computational approaches such as molecular docking and molecular dynamics are crucial in drug discovery for predicting and analyzing the interactions between a ligand and its protein target at an atomic level.

Docking Simulations and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is often used to predict the binding mode of a small molecule ligand to its protein target. This method helps in understanding the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the JA2 series of PARG inhibitors, the binding mechanism is competitive, with the inhibitors targeting the adenine-binding pocket of the PARG catalytic domain. nih.govresearchgate.net The structural basis for this inhibition has been elucidated through the high-resolution crystal structure of the human PARG (hPARG) catalytic domain in complex with JA2-4. researchgate.netrcsb.org

The methylxanthine core of JA2-4, which is also present in JA2-3, occupies the same binding site as the adenosine moiety of the natural PARG substrate, ADP-ribose (ADPR). nih.govresearchgate.net This explains the competitive nature of the inhibition. The binding of JA2-4 is characterized by extensive interactions with the protein, with 89% of its surface area being masked by direct contacts with hPARG, which accounts for its high potency. nih.gov

A key feature of the interaction is the flexibility of a region in PARG known as the "Tyr clasp." The binding of JA2-4 induces a significant conformational change in this clasp, specifically involving the movement of the Tyr795 side chain and a rearrangement of Arg671. researchgate.netgoogle.com This structural plasticity allows the protein to accommodate the inhibitor and facilitates potent interactions. nih.govresearchgate.net

Key interactions observed in the crystal structure of the PARG-JA2-4 complex include a hydrogen bond between the 2'-carbonyl oxygen of JA2-4 and the main chain amide of Ile726. nih.gov This interaction is not observed with the natural substrate and results in a slight displacement of the methylxanthine ring compared to the adenine ring of ADPR. nih.gov The table below summarizes the key interactions and structural features based on the analysis of the JA2-4-hPARG complex.

| Feature | Description | Interacting Residues |

| Binding Pocket | Adenine-binding pocket of the hPARG catalytic domain | - |

| Inhibition Mechanism | Competitive with PAR substrates | - |

| Key Interaction | Hydrogen bond | Ile726 (main chain amide) |

| Conformational Change | "Tyr clasp" movement | Tyr795, Arg671 |

| Surface Area Masking | 89% of the inhibitor's surface area is in direct contact with hPARG | - |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By simulating the behavior of the protein-ligand complex in a virtual environment that approximates physiological conditions, MD can provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the dynamic nature of their interactions.

While specific MD simulation studies on the JA2-3-PARG complex are not available in the reviewed literature, such simulations would be instrumental in several ways. They could be used to:

Assess the stability of the docked pose of JA2-3 within the PARG active site over a simulated time course.

Analyze the fluctuations of the protein backbone and side chains, particularly in the flexible "Tyr clasp" region, to understand how its dynamics are affected by ligand binding.

Calculate the binding free energy, which provides a more quantitative measure of the binding affinity.

Observe the role of water molecules in mediating protein-ligand interactions.

Based on the crystallographic data of the JA2-4 complex, MD simulations would likely confirm the dynamic nature of the Tyr clasp, showing its transition between different conformational states upon inhibitor binding. nih.gov The simulations would also be expected to show the stability of the key hydrogen bond with Ile726 and the extensive van der Waals contacts that contribute to the high affinity of this class of inhibitors. nih.gov The table below outlines the expected insights that would be gained from MD simulations of the JA2-3-PARG complex, based on the known interactions of its analog.

| Simulation Aspect | Expected Insights for JA2-3-PARG Complex |

| Complex Stability | The protein-ligand complex would remain stable throughout the simulation. |

| Protein Dynamics | The "Tyr clasp" would exhibit conformational flexibility, adapting to the bound inhibitor. |

| Ligand Dynamics | The methylxanthine core would show stable positioning within the adenine-binding pocket. |

| Interaction Stability | The hydrogen bond with Ile726 and other key hydrophobic interactions would be maintained. |

Cellular and Subcellular Effects of Ja2 3 Nsc29192

Modulation of Cellular PAR Levels and PARP1 HyperPARylation

Poly(ADP-ribose)ylation (PARylation) is a post-translational modification of proteins, primarily catalyzed by poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most abundant. nih.govembopress.org This process is dynamically reversed by PARG, which hydrolyzes the poly(ADP-ribose) (PAR) chains. nih.govembopress.org The balance between PARP and PARG activity, known as PAR homeostasis, is crucial for the regulation of various DNA damage response pathways. nih.govgoogle.com

JA2-3, as a selective PARG inhibitor, disrupts this balance, leading to the accumulation of PAR and the hyperPARylation of PARP1. nih.govresearchgate.net This was a key finding from a high-throughput screening of the National Cancer Institute (NCI) Diversity Set II library, where JA2-3, a thio-xanthine/methylxanthine derivative, was identified as a potent, dose-dependent inhibitor of PARG activity. nih.govresearchgate.net

Detection and Quantification of PAR Accumulation in Cells

The inhibitory effect of JA2-3 on PARG leads to a measurable increase in cellular PAR levels. nih.gov This accumulation can be detected and quantified using various cell-based assays. Immunostaining with antibodies specific for PAR allows for the visualization of increased PAR levels within cells treated with the inhibitor. nih.gov For instance, in PC3 cells treated with a derivative of the JA2 series, a high level of PAR accumulation was observed through quantitative high-content imaging. nih.gov

| Cell Line | Treatment | Observation | Reference |

| PC3 | PARG inhibitor (JA2 series derivative) | High level of PAR accumulation | nih.gov |

Impact on PARP1 DePARylation Processes

By inhibiting PARG, JA2-3 directly impedes the dePARylation of PARP1. nih.gov Normally, after being activated by DNA damage, PARP1 undergoes auto-PARylation, creating long PAR chains on itself. PARG is responsible for removing these chains, allowing PARP1 to be recycled and ready for subsequent rounds of DNA damage sensing. Inhibition of PARG by compounds like JA2-3 traps PARP1 in a hyper-PARylated state. nih.gov

This is observed as a high molecular weight band corresponding to hyper-PARylated PARP1 in chromatin fractions of cell lysates analyzed by immunoblotting. nih.gov This PARylation-trapped PARP1 is a direct consequence of the inhibition of PARG's dePARylation activity. nih.gov

Influence on DNA Damage Response Pathways

The DNA damage response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions. frontiersin.orgnih.gov The modulation of PAR levels by JA2-3 has significant downstream consequences for these pathways.

Induction of γH2AX Foci Formation

A key marker of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. nih.govaging-us.com This phosphorylation event leads to the formation of nuclear foci at the sites of DNA damage. nih.govplos.org Treatment with PARG inhibitors, including derivatives of the JA2 series, has been shown to increase the formation of γH2AX foci. nih.gov

In PC3 cells, treatment with a JA2 series PARG inhibitor, followed by irradiation, resulted in a significant increase in γH2AX foci formation, indicating an accumulation of DNA damage. nih.gov This suggests that the inhibition of PARG sensitizes cells to DNA damaging agents. nih.gov

| Cell Line | Treatment | Outcome | Reference |

| PC3 | PARG inhibitor (JA2 series derivative) + Irradiation | Increased γH2AX foci formation | nih.gov |

Alterations in DNA Repair Mechanisms

The accumulation of PAR and hyper-PARylated PARP1 due to PARG inhibition affects the recruitment and function of DNA repair proteins. While specific details on how JA2-3 alters various DNA repair mechanisms are still under investigation, the induction of γH2AX foci points to an impact on the repair of DSBs. nih.gov The DDR involves multiple repair pathways, including homologous recombination and non-homologous end joining, which are orchestrated by a host of proteins that are recruited to sites of damage. nih.govastrazeneca.comrndsystems.com The altered PAR landscape caused by JA2-3 likely influences the efficiency and fidelity of these repair processes.

Effects on Replication Fork Progression and Stability

DNA replication is a fundamental process that can be disrupted by DNA lesions, leading to the stalling of replication forks. ciccialab.comembopress.org The stability and restart of these stalled forks are critical for preventing genomic instability. embopress.orgciccialab.com

Inhibition of PARG by compounds from the JA2 series has been shown to induce defects in replication forks. nih.gov This suggests that proper PARG function is necessary for the smooth progression and stability of replication forks. The suppression of replication fork progression is a significant consequence of PARG inhibition and contributes to the cytotoxic effects observed in cancer cells. nih.govresearchgate.net The exact mechanisms by which PARG inhibition leads to replication fork defects are an area of active research, but it is clear that the accumulation of PAR at replication forks plays a crucial role. biorxiv.orgplos.org

Research on Replication Fork Stalling

Replication fork stalling occurs when the progression of the DNA replication machinery is impeded by obstacles such as DNA lesions or difficult-to-replicate sequences. researchgate.net Research demonstrates that the inhibition of PARG by selective small molecules, including those of the JA2 chemotype like JA2-3, leads to replication fork defects. researchgate.netgoogle.com

Inhibition of PARG causes defects in replication forks that are similar to those observed with PARG knockdown. google.com The mechanism involves the hyper-PARylation of proteins, which leads to an accumulation of perturbed replication intermediates. frontiersin.org This disruption of PAR homeostasis at the replication fork suppresses its progression and can lead to stalling. researchgate.netfrontiersin.org Studies show that PARG inhibition slows the progression of replication forks and increases fork stalling, providing strong evidence for the enzyme's crucial role during DNA replication. frontiersin.org This stalling is a significant source of replication stress, which can ultimately trigger cell death in cancer cells. researchgate.netpnas.org

Impact on DNA Synthesis and Elongation

The accumulation of PAR chains at the replication fork, due to PARG inhibition, is a key factor in this suppression. frontiersin.orgnih.gov This toxic accumulation can lead to defects in the processing of Okazaki fragments on the lagging strand, further impeding the elongation phase of DNA synthesis. nih.gov Ultimately, the inhibition of PARG by JA2-3 leads to significant replication stress and the accumulation of DNA damage markers, demonstrating a clear, negative impact on the continuation of DNA synthesis. pnas.org

Cellular Sensitivity and Response to Genotoxic Stress

Genotoxic stress refers to cellular damage caused by agents that harm the integrity of DNA. The inhibition of PARG has been shown to heighten cellular sensitivity to such stressors. frontiersin.orgpnas.org

Sensitization to Ionizing Radiation (IR)

Ionizing radiation is a potent genotoxic agent that induces DNA double-strand breaks, a severe form of DNA damage. binasss.sa.crmedsci.org Research has consistently shown that the inhibition or depletion of PARG increases cellular sensitivity to IR. frontiersin.orgresearchgate.net Small molecule inhibitors of PARG, such as those in the JA2-3 chemotype, sensitize cancer cells to the damage induced by radiation. researchgate.net

Clonogenic survival assays, which measure a cell's ability to reproduce and form colonies after treatment, have been used to quantify this sensitizing effect. In these experiments, treatment with a PARG inhibitor resulted in reduced colony formation following irradiation across multiple cancer cell lines, as detailed in the table below. researchgate.net This indicates that inhibiting PARG compromises the cell's ability to repair radiation-induced damage, leading to increased cell death. researchgate.netresearchgate.net

Table 1: Effect of PARG Inhibition on Cancer Cell Sensitivity to Ionizing Radiation

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| PC3 | Prostate Cancer | Sensitization to radiation, leading to inhibited colony formation. researchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitization to radiation, leading to inhibited colony formation. researchgate.net |

Synergistic Effects with DNA-Damaging Agents

There is a strong scientific rationale for combining PARG inhibitors with DNA-damaging chemotherapeutic agents to achieve synergistic effects. dovepress.com Cells with inhibited PARG activity show increased sensitivity to a variety of DNA-damaging agents. frontiersin.org This is because the inhibition of PARG's function in DNA repair leaves the cell more vulnerable to the damage inflicted by these agents. pnas.orgtandfonline.com

A key finding is that PARG inhibition can be effective in cancer cells that have developed resistance to other treatments, such as PARP inhibitors. For instance, in PARP inhibitor-resistant glioblastoma cells (A172), a PARG inhibitor demonstrated a killing efficacy comparable to that of Nedaplatin, a platinum-based DNA-damaging agent. researchgate.net This highlights the potential for PARG inhibitors like JA2-3 to act synergistically with or provide an alternative treatment strategy alongside conventional DNA-damaging agents. researchgate.net

Table 2: Synergistic Potential of PARG Inhibition with DNA-Damaging Agents

| Combination Strategy | Cancer Model | Key Finding |

|---|---|---|

| PARG Inhibitor | PARP Inhibitor-Resistant Glioblastoma Cells | Showed comparable cell-killing effects to the DNA-damaging agent Nedaplatin. researchgate.net |

Preclinical Research Models and Methodologies Employing Ja2 3 Nsc29192

In Vitro Cellular Research Models

In vitro studies are fundamental in the initial stages of drug discovery, providing a controlled environment to assess the direct effects of a compound on cancer cells.

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat surface, represent a foundational method for studying the effects of JA2-3 (NSC29192). nih.govupmbiomedicals.comarchivesofmedicalscience.com This approach allows for straightforward observation of cellular morphology, proliferation, and response to treatment. upmbiomedicals.comarchivesofmedicalscience.com

Research has utilized various cancer cell lines to investigate the activity of JA2-3 (NSC29192). For instance, prostate adenocarcinoma (PC3) and breast mammary epithelial (MCF-7) cells were selected for initial testing due to their high expression levels of PARG. nih.govgoogle.com In these cell lines, PARG levels were found to be highest in the cytoplasm, followed by the nucleus. nih.govgoogle.com Other cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the osteosarcoma cell line U2OS, exhibited comparable PARG expression in the cytoplasm and nucleus. nih.govgoogle.com The PC3 cell line, in particular, was chosen for initial PARG inhibitor testing because it displayed one of the highest levels of PARG expression. nih.govgoogle.com

Initial high-throughput screening (HTS) of the NCI Diversity Set II library identified the JA2 chemotype, including JA2-3, as a potent inhibitor of PARG activity. nih.govresearchgate.net The inhibitory effects of the JA2 series compounds were further quantified using a gel-based PARG activity assay. nih.govresearchgate.net

| Cell Line | Cancer Type | Key Findings |

| PC3 | Prostate Adenocarcinoma | High PARG expression; selected for initial PARG inhibitor testing. nih.govgoogle.com |

| MCF-7 | Breast Mammary Epithelial | High cytoplasmic PARG expression. nih.govgoogle.com |

| MDA-MB-231 | Triple-Negative Breast Cancer | Comparable cytoplasmic and nuclear PARG expression. nih.govgoogle.com |

| U2OS | Osteosarcoma | Comparable cytoplasmic and nuclear PARG expression. nih.govgoogle.com |

Advanced Three-Dimensional (3D) Cell Culture Models

To bridge the gap between 2D cultures and the complex in vivo environment, advanced three-dimensional (3D) cell culture models are employed. nuvisan.compromega.co.uknih.gov These models, which include multicellular tumor spheroids and organoids, better replicate the cellular interactions, nutrient gradients, and drug penetration challenges of solid tumors. promega.co.ukplos.org

Multicellular tumor spheroids (MCTS) are self-assembled spherical aggregates of cancer cells that mimic the micro-architecture and microenvironment of small avascular tumors. wikipedia.orgnih.gov This model is valuable for assessing drug efficacy in a more physiologically relevant context. plos.orgwikipedia.org Studies using MCTS have shown that cells grown in 3D can exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts. plos.org The complex structure of spheroids, with its network of cell-cell contacts and extracellular matrix, can limit drug penetration and create gradients of oxygen and nutrients, similar to those found in solid tumors. plos.org While specific studies detailing the use of JA2-3 (NSC29192) in MCTS are not yet widely published, this model represents a critical next step in its preclinical evaluation. The use of MCTS allows for the investigation of drug penetration and efficacy in a system that more closely resembles the in vivo tumor microenvironment. plos.orgnih.gov

Organoids are three-dimensional structures derived from stem cells that self-organize to form miniaturized and simplified versions of organs. nuvisan.com These models offer a high degree of physiological relevance, replicating the complex cellular composition and architecture of human tissues. nuvisan.com The application of organoid models in cancer research allows for the study of drug responses in a patient-specific manner. While the direct application of JA2-3 (NSC29192) in organoid models is an emerging area of research, these models hold significant promise for predicting clinical outcomes and personalizing treatment strategies.

Multicellular Tumor Spheroids

Reporter Cell Lines and Gene Expression Analysis Platforms

Reporter cell lines are powerful tools for studying specific cellular processes and signaling pathways. biocompare.compromega.com These cell lines are genetically engineered to express a reporter gene, such as luciferase or a fluorescent protein, under the control of a specific promoter. biocompare.com This allows for the real-time monitoring of gene expression and the activity of signaling pathways in response to a compound like JA2-3 (NSC29192). For example, reporter cell lines could be designed to monitor the activation of DNA damage response pathways or cell death pathways following PARG inhibition.

Gene expression analysis platforms, such as microarrays and RNA sequencing, provide a comprehensive view of the changes in gene expression induced by a compound. nih.govcancer-pku.cn This technology allows researchers to identify the molecular pathways that are modulated by JA2-3 (NSC29192) and to uncover potential biomarkers of drug response. nih.gov For instance, analyzing the gene expression profiles of cancer cells treated with JA2-3 (NSC29192) could reveal upregulation of genes involved in cell cycle arrest or apoptosis, providing insights into its mechanism of action.

| Platform | Description | Application in JA2-3 Research |

| Reporter Cell Lines | Genetically modified cell lines that express a reporter gene under the control of a specific promoter, allowing for real-time monitoring of cellular events. biocompare.compromega.com | To quantitatively measure the activation or inhibition of specific signaling pathways, such as the DNA damage response, in response to JA2-3 (NSC29192) treatment. nih.govinvivogen.comnovusbio.com |

| Gene Expression Analysis | High-throughput methods like microarrays and RNA-sequencing used to measure the expression levels of thousands of genes simultaneously. nih.govyoutube.comyoutube.com | To identify global changes in the transcriptome of cancer cells upon treatment with JA2-3 (NSC29192), revealing the molecular mechanisms underlying its anti-cancer effects. nih.gov |

Preclinical In Vivo Research Models

Xenograft Models for Disease Research

Xenograft models are a cornerstone of preclinical cancer research, involving the transplantation of human tumor cells or tissues into immunodeficient mice. nih.goviitri.org This approach allows for the in vivo evaluation of an anti-cancer agent's efficacy against human-derived tumors. nih.gov

While specific studies detailing the use of JA2-3 (NSC29192) in xenograft models are not extensively documented in publicly available literature, the established methodologies for evaluating other PARG inhibitors provide a clear framework for its potential assessment. In a typical xenograft study for a compound like JA2-3 (NSC29192), human cancer cell lines with known genetic backgrounds, particularly those with deficiencies in DNA repair pathways, would be selected. These cells are then implanted subcutaneously or orthotopically into immunocompromised mice. nih.gov

Table 1: Representative Human Cancer Cell Lines for Xenograft Studies of PARG Inhibitors

| Cell Line | Cancer Type | Rationale for Use |

| PC3 | Prostate Adenocarcinoma | High PARG expression has been noted in this cell line. nih.gov |

| MCF-7 | Breast Mammary Epithelial | Commonly used in breast cancer research; PARG expression is detectable. nih.gov |

| A172 | Glioblastoma | Investigated in the context of PARP inhibitor resistance, a scenario where PARG inhibitors may be effective. researchgate.net |

This table is illustrative and based on cell lines used in in vitro studies of PARG inhibitors. The selection for in vivo studies would depend on tumorigenicity and specific research questions.

Following tumor establishment, the efficacy of JA2-3 (NSC29192) would be evaluated based on its ability to inhibit tumor growth compared to a control group. Key endpoints in such studies include tumor growth inhibition and delays in tumor progression. iitri.org

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) offer a more sophisticated approach to preclinical cancer research, as tumors arise spontaneously in a manner that more closely mimics human disease development. embopress.orgcrownbio.com These models are particularly valuable for studying the interplay between the tumor, its microenvironment, and the host's immune system. embopress.org

For a compound like JA2-3 (NSC29192), GEMMs could be instrumental in several ways. For instance, mouse models with specific genetic alterations that lead to a "BRCAness" phenotype (a state of deficient homologous recombination repair) could be employed. The rationale is that tumors in these models would be highly dependent on other DNA repair pathways, making them potentially more susceptible to PARG inhibition.

Table 2: Potential Genetically Engineered Mouse Models for Evaluating JA2-3 (NSC29192)

| GEMM Model | Genetic Alteration | Relevant Cancer Type | Potential Research Application |

| Brca1/2 knockout | Deletion of Brca1 or Brca2 genes | Breast, Ovarian, Pancreatic Cancer | To assess the synthetic lethality of JA2-3 (NSC29192) in tumors with homologous recombination deficiency. |

| p53 knockout/mutant | Deletion or mutation of the p53 tumor suppressor gene | Various solid tumors | To investigate the efficacy of JA2-3 (NSC29192) in the context of p53-driven tumorigenesis. |

| Kras-driven models | Activation of the Kras oncogene | Pancreatic, Lung, Colorectal Cancer | To evaluate the potential of JA2-3 (NSC29192) to sensitize Kras-mutant tumors to other therapies. biocompare.com |

This table presents potential models based on the known mechanisms of PARG inhibitors and common GEMMs in cancer research.

The use of GEMMs would allow for the investigation of JA2-3 (NSC29192) not only as a monotherapy but also in combination with other treatments, such as PARP inhibitors or radiotherapy, in a more clinically relevant setting. researchgate.net

Methodological Considerations in In Vivo Efficacy Studies

The design and execution of in vivo efficacy studies for compounds like JA2-3 (NSC29192) require careful consideration of several methodological factors to ensure the reliability and translatability of the findings.

A critical initial step is the selection of an appropriate animal model. For xenografts, the choice of the cell line and the host mouse strain (e.g., nude, SCID) is paramount. nih.gov The site of tumor implantation, whether subcutaneous or orthotopic, can also significantly influence the tumor microenvironment and response to therapy. nih.gov For GEMMs, the specific genetic alterations should align with the proposed mechanism of action of the drug and the human cancer being modeled. embopress.org

Table 3: Key Methodological Considerations for In Vivo Studies of JA2-3 (NSC29192)

| Consideration | Key Aspects | Rationale |

| Animal Model Selection | Xenograft vs. GEMM; specific cell line or genetic background. nih.govembopress.org | To appropriately model the human disease and test the therapeutic hypothesis. |

| Pharmacokinetics and Pharmacodynamics | Assessment of drug absorption, distribution, metabolism, and excretion. Measurement of target engagement (e.g., PAR levels in tumor tissue). | To establish that the compound reaches the tumor at sufficient concentrations to inhibit PARG. |

| Efficacy Endpoints | Tumor growth inhibition, tumor regression, survival analysis, time to progression. iitri.org | To provide a quantitative measure of the anti-tumor activity of the compound. |

| Biomarker Analysis | Evaluation of molecular markers of DNA damage (e.g., γH2AX) and cell death in tumor samples. nih.gov | To elucidate the mechanism of action of JA2-3 (NSC29192) in vivo. |

| Study Design | Appropriate control groups, randomization of animals, and statistical analysis plan. | To ensure the scientific rigor and validity of the experimental results. |

The assessment of pharmacodynamics is crucial to confirm that JA2-3 (NSC29192) is inhibiting its target, PARG, in the tumor tissue. This can be achieved by measuring the accumulation of poly(ADP-ribose) (PAR) in tumor biopsies. nih.gov Furthermore, the evaluation of biomarkers such as γH2AX can provide evidence of DNA damage resulting from PARG inhibition. nih.gov

Advanced Research Applications and Future Directions for Ja2 3 Nsc29192

JA2-3 (NSC29192) as a Mechanistic Probe for PARG Biology

JA2-3 (NSC29192) is a thio-xanthine/methylxanthine derivative that acts as a potent, dose-dependent inhibitor of PARG, with an IC50 value of 0.1 mM. hoelzel-biotech.comgoogle.comnih.gov Its structural similarity to adenine (B156593) allows it to competitively bind to the adenine-binding pocket of the human PARG active site. nih.govresearchgate.net This specific mode of action makes JA2-3 an invaluable tool for dissecting the intricate roles of PARG in various cellular functions.

Elucidating PARG’s Role in Underexplored Cellular Processes

The primary function of PARG is to reverse the action of Poly(ADP-ribose) polymerases (PARPs) by hydrolyzing poly(ADP-ribose) (PAR) chains, a process critical for maintaining genomic integrity and cell survival. google.comtandfonline.com While the role of PARP in DNA repair is well-established, the functions of PARG are less understood. kuickresearch.com The availability of specific inhibitors like JA2-3 allows researchers to probe the consequences of PARG inhibition and thereby infer its function.

Research has shown that PARG is involved in a multitude of cellular processes beyond its canonical role in the DNA damage response. These include:

DNA replication: PARG plays a role in preventing excessive PAR accumulation during replication stress, which can otherwise lead to replication fork collapse. nih.gov

Transcription: The dynamic regulation of PARylation by PARP and PARG is important for modulating transcription. ideayabio.com

Mitosis and Cell Death: PARylation has been implicated in mitosis and various cell death pathways. ideayabio.com The absence of PARG has been linked to embryonic lethality and increased susceptibility to cell stress, highlighting its crucial role in cell viability. tandfonline.com

By using JA2-3 to inhibit PARG activity, scientists can study the downstream effects on these and other cellular pathways, providing a clearer picture of PARG's multifaceted biological roles.

Investigating PARG in Specific Disease Contexts Beyond Cancer

While the primary focus of PARG inhibitor research has been on cancer, the enzyme's involvement in fundamental cellular processes suggests its relevance in other diseases. The accumulation of PAR, a consequence of PARG inhibition, can be cytotoxic and trigger cell death, a mechanism that could be therapeutically relevant in various pathological conditions. tandfonline.com

Research has suggested the potential for investigating PARG inhibitors in:

Neurodegenerative Disorders: Diseases characterized by excessive DNA damage and repair, such as certain neurodegenerative conditions, could be potential targets for PARG inhibition. patsnap.com For instance, the loss of PARG has been shown to cause progressive neurodegeneration in Drosophila melanogaster. tandfonline.com

Infectious Diseases: A patent for small molecule PARG inhibitors, including the JA2-3 series, lists African sleeping sickness, Chagas disease, and toxoplasmosis as potential diseases for treatment. google.com

The use of JA2-3 as a research tool can help to validate PARG as a therapeutic target in these and other non-cancerous diseases, paving the way for novel treatment strategies.

Exploration in Resistance Mechanisms to Existing Therapies

A significant challenge in cancer treatment is the development of resistance to established therapies. PARP inhibitors, a class of drugs successful in treating cancers with BRCA1/2 mutations, are not immune to this problem. patsnap.comhematologyandoncology.net

Research in PARP Inhibitor-Resistant Cell Lines and Models

The emergence of resistance to PARP inhibitors has spurred the search for alternative therapeutic strategies. patsnap.com PARG inhibitors like JA2-3 offer a promising approach. Research has demonstrated that in PARP inhibitor-resistant glioblastoma cells, a PARG inhibitor showed comparable killing to the chemotherapy agent Nedaplatin. researchgate.netrcsb.org This suggests that inhibiting PARG could be a viable strategy to overcome PARP inhibitor resistance. patsnap.com

The mechanism behind this involves the distinct but complementary roles of PARP and PARG in the DNA damage response. nih.gov While PARP inhibitors block the synthesis of PAR chains, PARG inhibitors prevent their removal, leading to an accumulation of PAR and subsequent cell death. google.compatsnap.com This provides an alternative pathway to target DNA repair mechanisms in cancer cells that have become resistant to PARP inhibition.

Potential for Combination Research Strategies

The synergistic potential of combining PARG inhibitors with other cancer therapies is an active area of research. patsnap.com By preventing the repair of DNA damage induced by conventional treatments, PARG inhibitors can enhance their efficacy. patsnap.com

Potential combination strategies include:

With Chemotherapy and Radiotherapy: Both chemotherapy and radiotherapy work by inducing DNA damage in cancer cells. Combining these treatments with a PARG inhibitor like JA2-3 could potentiate their effects by hindering the cancer cells' ability to repair the induced damage. researchgate.netpatsnap.comrcsb.org

With PARP Inhibitors: Although seemingly counterintuitive, combining PARP and PARG inhibitors could be beneficial. patsnap.com Research in pancreatic cancer models showed that PARG inhibitors synergized with DNA damaging agents like oxaliplatin (B1677828) and 5-FU, but not with PARP inhibitor therapy. nih.gov However, the interplay between PARP and PARG inhibition is complex and likely cell-context dependent, warranting further investigation. ideayabio.com

Development of Next-Generation PARG Inhibitors Based on the JA2 Scaffold

The discovery and characterization of the JA2 series of compounds, including JA2-3, have provided a crucial scaffold for the development of more potent and selective PARG inhibitors. researchgate.netnih.gov The xanthine (B1682287)/methylxanthine core of these compounds is structurally similar to adenine, readily synthesized, and possesses favorable drug-like properties, as evidenced by related compounds like caffeine (B1668208). nih.gov

High-resolution crystal structures of human PARG in complex with these inhibitors have revealed detailed molecular interactions. google.comresearchgate.net This structural information is invaluable for structure-based drug design, allowing for the optimization of the inhibitor's potency and selectivity. nih.gov For example, understanding how the substituent positions on the methylxanthine core dictate binding modes has enabled the rational design of improved PARG inhibitors. researchgate.netrcsb.org

Continued SAR Studies for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the initial hits from high-throughput screening, including the JA2 series of compounds. nih.gov The xanthine/methylxanthine core of JA2-3 was identified as a promising pharmacophore due to its structural similarity to adenine, a key recognition motif for PARG. researchgate.net

Initial screening of the NCI Diversity Set II library identified three thio-xanthine/methylxanthine derivatives, JA2-3 (NSC29192), JA2-4 (NSC99657), and JA2-5 (NSC99667), as potent PARG inhibitors. nih.gov Further SAR studies on analogs, particularly focusing on the JA2-4 series, have yielded critical insights for enhancing potency and selectivity. For instance, the substitution of a pyrrole (B145914) group in JA2-4 with a terminal morpholine (B109124) in the analog JA2131/NSC98003 resulted in improved activity. nih.gov This enhancement is thought to stem from a polar interaction mediated by the 1'-oxygen of the morpholine ring. nih.gov

A pivotal finding from these SAR studies was the significance of the 6'-thiocarbonyl group. nih.gov Its replacement with a carbonyl group led to a dramatic decrease in inhibitory potency, highlighting the crucial role of the sulfur atom in the interaction with the PARG active site. nih.gov Specifically, the direct interaction between the 6´-thiocarbonyl group of JA2131 and human PARG was shown to increase potency by more than 50-fold when compared to its carbonyl-containing counterpart, JA2120/NSC81474. nih.gov

These studies underscore the tractability of the fused 5- and 6-membered rings of the xanthine core for synthetic modifications, allowing for the systematic exploration of chemical space to develop next-generation PARG inhibitors with superior pharmacological properties. nih.govresearchgate.net

Table 1: SAR Insights for JA2-Series PARG Inhibitors

| Compound/Analog | Key Structural Feature | Impact on Potency | Reference |

|---|---|---|---|

| JA2-3 (NSC29192) | Thio-xanthine/methylxanthine core | Potent inhibitor (IC50 = 0.1 μM) | nih.gov |

| JA2131/NSC98003 | Terminal morpholine (vs. pyrrole in JA2-4) | Improved activity | nih.gov |

| JA2131/NSC98003 | 6'-thiocarbonyl group | >50-fold more potent than carbonyl analog | nih.gov |

| JA2120/NSC81474 | 6'-carbonyl group | Significantly reduced potency (IC50 = 25.7 μM) | nih.gov |

Integration of Structure-Based Drug Design Principles

The advancement of PARG inhibitors has been significantly accelerated by the integration of structure-based drug design principles. acs.orgchemaxon.com The elucidation of the crystal structure of the human PARG catalytic domain, both alone and in complex with inhibitors, has provided a molecular blueprint for rational drug design. acs.orgplos.orgnih.gov

Researchers have utilized the crystal structure of human PARG complexed with early, weakly active inhibitors to perform structure-based virtual screening and library design. acs.orgchemaxon.com This approach led to the identification of novel quinazolinedione sulfonamides as potent PARG inhibitors. acs.orgchemaxon.com X-ray crystal structures of these new inhibitors bound to PARG have helped to rationalize the observed SAR and guide further optimization. acs.org

For the JA2 series, co-crystallization of the analog JA2-4 with the human PARG catalytic domain revealed that the methylxanthine core occupies the adenine-binding pocket of the enzyme. nih.govresearchgate.net This structural insight confirmed the initial hypothesis that the JA2 chemotype's efficacy is derived from its mimicry of the adenine moiety of the natural substrate, ADP-ribose. researchgate.net The structural data also highlighted the flexibility of a key feature in the active site, the "Tyr clasp," which adapts to accommodate the inhibitor, providing a basis for designing compounds with enhanced binding affinity and specificity. researchgate.net These structure-based approaches are crucial for moving beyond broad-spectrum inhibitors to develop agents that are highly selective for PARG, thereby potentially reducing off-target effects. nih.gov

Translational Research Prospects and Preclinical Data Generation

The promising preclinical activity of PARG inhibitors like JA2-3 and its derivatives has spurred significant interest in their translational potential for cancer therapy. yalemedicine.org A key aspect of this is the generation of robust preclinical data to inform clinical trial design and patient selection strategies. nih.gov

Defining Preclinical Efficacy Indicators for PARG Inhibition

A critical step in the development of PARG inhibitors is the identification of reliable preclinical efficacy indicators, or biomarkers, that can predict tumor cell sensitivity. pnas.orgaacrjournals.org Research has shown that the cytotoxic effects of PARG inhibition are linked to the induction of replication stress. pnas.orgresearchgate.net

Several key biomarkers have emerged from preclinical studies:

Accumulation of single-stranded DNA gaps (ssGAPs): Treatment with PARG inhibitors has been shown to cause an accumulation of ssGAPs in sensitive cancer cells. pnas.org Importantly, the level of ssGAP induction directly correlates with drug sensitivity in preclinical models of ovarian cancer, including patient-derived organoids (PDOs). pnas.org This suggests that ssGAPs could serve as a functional biomarker to predict response.

Increased S-phase specific PARylation: Sensitive cells, when treated with a PARG inhibitor, exhibit an increase in PAR (poly(ADP-ribose)) levels specifically during the S-phase of the cell cycle. pnas.orgresearchgate.net This is considered a marker for defects in Okazaki fragment processing during DNA replication. pnas.org

DNA Damage Response Markers: Target engagement and downstream biological effects of PARG inhibition can be monitored by measuring the levels of key DNA damage response proteins. aacrjournals.org An increase in the phosphorylation of H2AX (to form γH2AX) and Replication Protein A (pRPA) are indicative of DNA damage and replication stress, which are consequences of effective PARG inhibition. aacrjournals.org The dose-dependent accumulation of PAR chains in tumor tissue is also a tractable biomarker of target engagement in vivo. aacrjournals.org

Table 2: Key Preclinical Efficacy Indicators for PARG Inhibitors

| Biomarker | Biological Consequence | Correlation with Efficacy | Reference |

|---|---|---|---|

| ssGAPs | Accumulation of single-stranded DNA gaps | Direct correlation with drug sensitivity | pnas.org |

| S-phase PAR | Defective Okazaki fragment processing | Increased levels in sensitive cells | pnas.org |

| γH2AX | DNA double-strand breaks | Indicates DNA damage and target engagement | nih.govaacrjournals.org |

| pRPA | Replication stress | Indicates modulation of DNA damage response | aacrjournals.org |

| PAR chains | Inhibition of PARG activity | Target engagement biomarker | aacrjournals.org |

Strategies for Bridging Preclinical Findings to Hypothesis Generation in Disease Management

Translating preclinical discoveries into effective clinical strategies requires a robust framework for hypothesis generation and testing. nih.govbicycletherapeutics.com For PARG inhibitors, this involves leveraging preclinical models that closely recapitulate human disease and using the identified biomarkers to guide clinical development. pnas.org

A primary strategy is the use of sophisticated preclinical models such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs). pnas.orgresearchgate.net These models have shown that PARG inhibitors can have monotherapy activity in tumors with specific DNA repair deficiencies (e.g., BRCA1/2 mutations) as well as in some tumors that are proficient in homologous recombination. pnas.orgresearchgate.net The ability to test drug sensitivity in PDOs and correlate it with biomarkers like ssGAP accumulation provides a powerful platform for generating patient-specific treatment hypotheses. pnas.orgresearchgate.net

The insights from preclinical studies are directly informing the design of ongoing clinical trials for PARG inhibitors. yalemedicine.orgpnas.org For example, trials are enrolling patients with specific genetic backgrounds, such as those with tumors harboring BRCA mutations, based on preclinical data suggesting heightened sensitivity. yalemedicine.org The preclinical efficacy indicators, such as the accumulation of PAR chains, are being developed as pharmacodynamic biomarkers in these trials to confirm target engagement in patients. aacrjournals.org

Furthermore, preclinical findings that PARG inhibition can be effective in PARP inhibitor-resistant models suggest a key clinical hypothesis: PARG inhibitors could be used to treat patients who have relapsed on or are resistant to PARP inhibitor therapy. nih.govfrontiersin.org This hypothesis is being actively explored, with the potential to address a significant unmet need in oncology. nih.govfrontiersin.org The ultimate goal is to use the combination of genomic profiling and functional biomarker assays, validated in preclinical models, to stratify patients and select those most likely to benefit from PARG inhibitor therapy, thereby advancing the paradigm of precision medicine. nih.gov

Conclusion

Summary of Key Research Findings for JA2-3 (NSC29192)

JA2-3 (NSC29192) was identified as a potent, dose-dependent inhibitor of PARG through high-throughput screening of the National Cancer Institute (NCI) Diversity Set II library. nih.gov This compound belongs to the thio-xanthine/methylxanthine class of chemicals and has demonstrated significant inhibitory activity against PARG, with an IC50 value in the sub-micromolar range. nih.govresearchgate.net The selection of the JA2 xanthine (B1682287)/methylxanthine series as a lead pharmacophore was based on its structural similarity to adenine (B156593), a product of the PARG enzymatic reaction, its in vitro potency, and its favorable drug-like characteristics. nih.govresearchgate.net

Key research has elucidated that the mechanism of action for the JA2 series, including JA2-3, involves the stalling of replication forks, which ultimately impedes the survival of cancer cells. nih.gov This is a consequence of the sustained PARylation of proteins when PARG is inhibited, leading to the accumulation of PAR and subsequent cellular stress. The raw data from high-throughput screening for JA2-3 has been made publicly available, demonstrating the reproducibility of the assays used to identify its inhibitory potential. researchgate.net The JA2 series of compounds, including JA2-3, are considered attractive candidates for further development due to their potential for site-specific binding and good bioavailability, a characteristic typical of xanthine/methylxanthine-based compounds like caffeine (B1668208). nih.gov

Table 1: Key Research Findings for JA2-3 (NSC29192)

| Finding | Description | Source(s) |

|---|---|---|

| Discovery | Identified from the NCI Diversity Set II library through high-throughput screening. | nih.govresearchgate.net |

| Chemical Class | Thio-xanthine/methylxanthine derivative. | nih.gov |

| Potency | Potent, dose-dependent inhibitor of PARG with an IC50 in the sub-micromolar range (0.1-1.0 μM). | nih.govresearchgate.net |

| Mechanism of Action | Causes replication fork stalling and impedes cancer cell survival. | nih.gov |

| Lead Pharmacophore | Selected as a lead pharmacophore due to structural similarity to adenine, in vitro potency, and favorable drug-like properties. | nih.govresearchgate.net |

| Data Availability | Raw HTS data for JA2-3 is available, confirming its inhibitory activity. | researchgate.net |

Outstanding Questions and Challenges in PARG Research

Despite the promise of PARG inhibitors like JA2-3, several outstanding questions and challenges remain in the broader field of PARG research. A primary challenge has been the development of potent, specific, and cell-permeable inhibitors with good bioavailability suitable for clinical application. nih.gov While compounds like JA2-3 show promise, further optimization is necessary.

A significant area of investigation is understanding the differential pharmacology of PARG inhibitors compared to PARP inhibitors. nih.gov While both target the PARylation pathway, their distinct mechanisms can lead to different cellular outcomes and sensitivities in various cancer types. Elucidating these differences is crucial for identifying the patient populations most likely to benefit from PARG-targeted therapies. nih.gov

The mechanisms of resistance to PARG inhibitors are still largely unknown. researchgate.net As with PARP inhibitors, it is anticipated that cancer cells may develop resistance through various mechanisms, and understanding these will be critical for developing effective long-term treatment strategies and combination therapies. nih.govmdpi.com

Furthermore, the full spectrum of PARG's cellular functions is yet to be completely understood. jscimedcentral.comvirginia.edu While its role in DNA repair is well-established, emerging evidence suggests its involvement in other cellular processes. A deeper understanding of these functions is necessary to predict the full range of effects of PARG inhibition. The development of highly specific chemical probes, such as optimized versions of JA2-3, will be instrumental in dissecting these complex biological roles. chemicalprobes.org

Future Trajectories for JA2-3 (NSC29192) in Academic Investigation

The discovery of JA2-3 (NSC29192) and the broader JA2 series has opened up several avenues for future academic investigation. A key trajectory will be the use of JA2-3 as a chemical probe to further dissect the intricate functions of PARG in cellular processes beyond DNA repair. nih.govgoogle.com Its potency and specificity make it a valuable tool for studying the consequences of PARG inhibition in various cellular contexts.